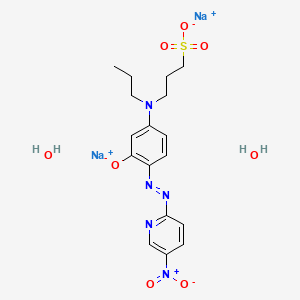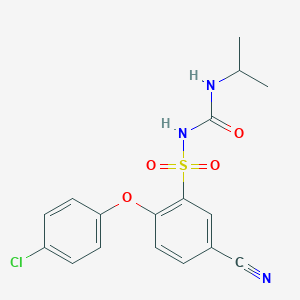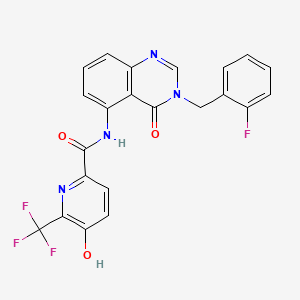
Hsd17B13-IN-97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-97 is a small molecule inhibitor targeting the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing the progression of these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-97 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One reported method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and surfactants . The detailed synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-97 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80 . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is then purified and characterized to confirm its structure and activity.
Scientific Research Applications
Hsd17B13-IN-97 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it may have applications in the development of new drugs targeting liver diseases and metabolic disorders.
Mechanism of Action
Hsd17B13-IN-97 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids in hepatocytes and plays a crucial role in the formation and degradation of lipid droplets . By inhibiting HSD17B13, this compound reduces the accumulation of lipids in the liver, thereby mitigating the progression of NAFLD and NASH . The molecular targets and pathways involved include the lipid droplet-associated proteins and the enzymatic pathways of steroid and retinol metabolism .
Comparison with Similar Compounds
Hsd17B13-IN-97 is unique in its specific inhibition of HSD17B13, making it a valuable tool for studying the enzyme’s role in liver diseases. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as HSD17B1 and HSD17B2 inhibitors . this compound is distinct in its selectivity for HSD17B13, which is specifically associated with lipid droplets in hepatocytes .
Properties
Molecular Formula |
C22H14F4N4O3 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)methyl]-4-oxoquinazolin-5-yl]-5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C22H14F4N4O3/c23-13-5-2-1-4-12(13)10-30-11-27-14-6-3-7-15(18(14)21(30)33)29-20(32)16-8-9-17(31)19(28-16)22(24,25)26/h1-9,11,31H,10H2,(H,29,32) |
InChI Key |
AOKPSHIJWSGEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


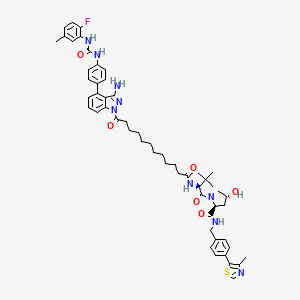

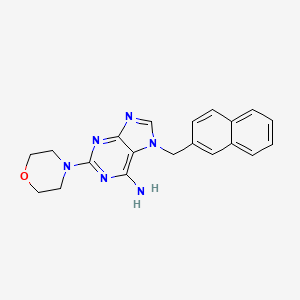
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
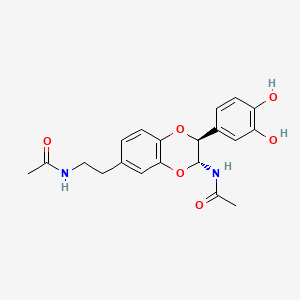

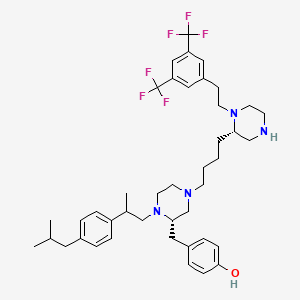
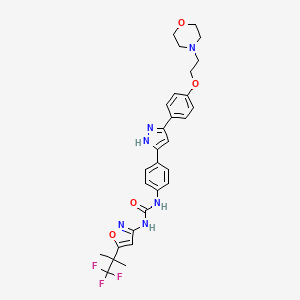
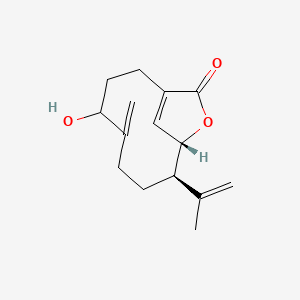
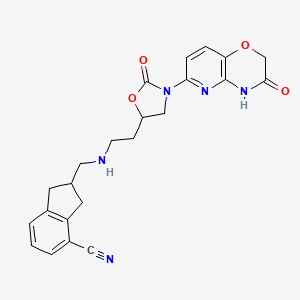

![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
